molecular formula C15H13NO2S B5312145 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone

2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone

Cat. No. B5312145
M. Wt: 271.3 g/mol
InChI Key: YHHNGOUUJHVMAA-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone, also known as EBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBF is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 192-193°C.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone is not fully understood, but it is believed to act as a metal ion chelator due to the presence of the benzothiazole and furan rings in its structure. 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been shown to selectively bind to copper ions, which may play a role in its potential medicinal properties.
Biochemical and physiological effects:
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been shown to exhibit antioxidant and anti-inflammatory properties in vitro, which may be attributed to its ability to chelate metal ions. 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone in lab experiments is its relatively simple synthesis method. However, the yield of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone obtained from these methods can vary, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone, including:
1. Further studies to elucidate the mechanism of action of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone and its potential as a therapeutic agent for various diseases.
2. Development of new synthetic methods for 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone with higher yields and improved purity.
3. Investigation of the potential of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone as a catalyst in organic reactions.
4. Incorporation of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone into novel materials with enhanced properties.

Synthesis Methods

2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with ethyl acetoacetate and furfural in the presence of a base. Another method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate and 2-furaldehyde in the presence of a catalyst. The yield of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone obtained from these methods ranges from 50-80%.

Scientific Research Applications

2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and medicinal chemistry. In optoelectronics, 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been used as a fluorescent probe for the detection of metal ions. In materials science, 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been incorporated into polymers to enhance their thermal stability and mechanical properties.

properties

IUPAC Name

(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)-1-(furan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-2-16-11-6-3-4-8-14(11)19-15(16)10-12(17)13-7-5-9-18-13/h3-10H,2H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHNGOUUJHVMAA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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